1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid
CAS No.: 1041429-45-1
Cat. No.: VC8405280
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
![1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid - 1041429-45-1](/images/structure/VC8405280.png)
Specification
CAS No. | 1041429-45-1 |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C8H9NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h4,9H,1-3H2,(H,10,11) |
Standard InChI Key | BSRVSYHHHOIGSO-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)NC(=C2)C(=O)O |
Canonical SMILES | C1CC2=C(C1)NC(=C2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s defining feature is its fused bicyclic framework, consisting of a five-membered cyclopentane ring fused to a pyrrole moiety. The numbering system follows IUPAC conventions, with the pyrrole nitrogen at position 1 and the carboxylic acid group at position 2 . The "1H,4H,5H,6H" prefix indicates partial saturation: positions 4, 5, and 6 of the cyclopentane ring are hydrogenated, while the pyrrole ring retains aromaticity. This hybridization creates a rigid, planar pyrrole component adjacent to a flexible saturated cyclopentane segment.
The molecular structure is further characterized by:
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A carboxylic acid group () at position 2, enabling hydrogen bonding and salt formation .
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A pyrrole nitrogen capable of participating in coordination chemistry or serving as a hydrogen bond acceptor .
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Three methylene groups () in the cyclopentane ring, contributing to conformational flexibility .
Table 1: Key Structural and Molecular Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 1041429-45-1 | |
Molecular Formula | ||
Molecular Weight (g/mol) | 151.163 | |
Exact Mass (Da) | 151.063 | |
Topological Polar Surface Area | 53.09 Ų | |
LogP (Octanol-Water) | 1.201 |
Nomenclature and Synonyms
The IUPAC name 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid emphasizes the saturation pattern . Alternative designations include:
Notably, the PubChem entry (CID 54247489) describes a related but distinct compound with the molecular formula , which lacks the tetrahydro modification . This underscores the importance of precise nomenclature to avoid confusion between saturated and aromatic derivatives.
Synthesis and Characterization
Analytical Characterization
Key techniques for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR):
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Infrared Spectroscopy (IR): Strong absorption bands near 2500–3000 cm (O-H stretch) and 1680–1720 cm (C=O stretch) .
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Mass Spectrometry: A molecular ion peak at m/z 151.063 corresponding to the exact mass .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its ionizable carboxylic acid group () and moderate LogP value (1.201) :
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Aqueous Solubility: Enhanced in basic media due to deprotonation ().
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Organic Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol .
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Stability: Likely susceptible to decarboxylation at elevated temperatures (>150°C) .
Hydrogen Bonding Capacity
With a polar surface area of 53.09 Ų, the molecule can act as both a hydrogen bond donor (via ) and acceptor (via pyrrole nitrogen) . This dual functionality makes it suitable for crystal engineering and supramolecular assemblies.
Derivatives and Functionalization
Benzyl-Substituted Analog
A prominent derivative, 1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid (PubChem CID 10060244), introduces a benzyl group at the pyrrole nitrogen . Key modifications include:
Table 2: Properties of Benzyl Derivative
Applications and Research Directions
Pharmaceutical Intermediates
Pyrrole-carboxylic acids are prevalent in bioactive molecules, such as:
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Structural analogs inhibit cyclooxygenase enzymes .
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Anticancer Agents: Pyrrole cores intercalate DNA or target kinase enzymes .
Materials Science
The conjugated π-system of the pyrrole ring suggests utility in:
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